Cas no 2228092-78-0 (tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate)

Tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate is a protected piperazine derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection capabilities, facilitating further functionalization. The 1-methoxypropyl substituent enhances solubility and modulates steric and electronic properties, making it valuable for constructing complex molecules. This compound is particularly useful in medicinal chemistry for the development of bioactive compounds, including CNS-targeting agents. Its well-defined reactivity and compatibility with standard synthetic protocols ensure reliable performance in multi-step transformations. Suitable for controlled reactions, it offers a balance of stability and reactivity for advanced synthetic applications.
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate structure
2228092-78-0 structure
商品名:tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate
CAS番号:2228092-78-0
MF:C13H26N2O3
メガワット:258.357143878937
CID:6079443
PubChem ID:165622115

tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate
    • EN300-1886082
    • 2228092-78-0
    • インチ: 1S/C13H26N2O3/c1-6-11(17-5)10-9-14-7-8-15(10)12(16)18-13(2,3)4/h10-11,14H,6-9H2,1-5H3
    • InChIKey: KMFKPMJXQKMNOP-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(CC)C1CNCCN1C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 258.19434270g/mol
  • どういたいしつりょう: 258.19434270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 50.8Ų

tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1886082-5.0g
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate
2228092-78-0
5g
$4641.0 2023-06-03
Enamine
EN300-1886082-0.25g
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate
2228092-78-0
0.25g
$1472.0 2023-09-18
Enamine
EN300-1886082-0.5g
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate
2228092-78-0
0.5g
$1536.0 2023-09-18
Enamine
EN300-1886082-2.5g
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate
2228092-78-0
2.5g
$3136.0 2023-09-18
Enamine
EN300-1886082-0.05g
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate
2228092-78-0
0.05g
$1344.0 2023-09-18
Enamine
EN300-1886082-1g
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate
2228092-78-0
1g
$1599.0 2023-09-18
Enamine
EN300-1886082-10g
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate
2228092-78-0
10g
$6882.0 2023-09-18
Enamine
EN300-1886082-1.0g
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate
2228092-78-0
1g
$1599.0 2023-06-03
Enamine
EN300-1886082-0.1g
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate
2228092-78-0
0.1g
$1408.0 2023-09-18
Enamine
EN300-1886082-10.0g
tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate
2228092-78-0
10g
$6882.0 2023-06-03

tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate 関連文献

tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylateに関する追加情報

Research Brief on tert-Butyl 2-(1-Methoxypropyl)piperazine-1-carboxylate (CAS: 2228092-78-0)

In recent years, the compound tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate (CAS: 2228092-78-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Its unique structural features, including the tert-butyl carbamate and methoxypropyl substituents, make it a versatile building block for drug discovery and development.

A recent study published in the Journal of Medicinal Chemistry explored the potential of tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate as a precursor for novel kinase inhibitors. The research team employed a multi-step synthetic route to modify the piperazine core, resulting in compounds with enhanced selectivity for specific kinase targets. The study highlighted the compound's role in improving pharmacokinetic properties, such as solubility and metabolic stability, which are critical for drug candidates.

Another significant development involves the application of this compound in the design of antimicrobial agents. A 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate exhibited potent activity against drug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, a mechanism distinct from traditional antibiotics. This finding opens new avenues for addressing the global challenge of antimicrobial resistance.

In addition to its therapeutic potential, tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate has also been investigated for its utility in chemical biology tools. A recent preprint on ChemRxiv detailed its incorporation into fluorescent probes for imaging cellular processes. The probe's stability and specificity were significantly enhanced by the piperazine scaffold, enabling real-time visualization of intracellular signaling pathways. This application underscores the compound's versatility beyond traditional drug development.

Despite these promising findings, challenges remain in the large-scale synthesis and optimization of tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate derivatives. Current research efforts are focused on streamlining synthetic protocols and improving yield, as reported in a recent patent application (WO2023056321). The patent describes a novel catalytic system that reduces byproduct formation, thereby enhancing the efficiency of piperazine-based compound production.

In conclusion, tert-butyl 2-(1-methoxypropyl)piperazine-1-carboxylate (CAS: 2228092-78-0) represents a valuable scaffold in modern drug discovery and chemical biology. Its applications span from CNS therapeutics to antimicrobial agents and imaging tools, reflecting its broad utility. Ongoing research aims to further elucidate its mechanistic roles and optimize its derivatives for clinical translation. As the field advances, this compound is poised to play a pivotal role in addressing unmet medical needs.

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